molecular formula C19H36O4 B1624775 Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate CAS No. 30602-82-5

Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate

Cat. No.: B1624775
CAS No.: 30602-82-5
M. Wt: 328.5 g/mol
InChI Key: JTZNGIXLOGCDSA-UHFFFAOYSA-N
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Description

Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 . It is also known by other names such as 2-Oxiraneoctanoic acid, 3-(2-hydroxyoctyl)-, methyl ester and cis-9:10-Epoxy-12-hydroxystearic acid methyl ester . This compound is characterized by its unique structure, which includes an oxirane ring and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate typically involves the epoxidation of unsaturated fatty acids followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an oxirane ring and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZNGIXLOGCDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456368
Record name Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30602-82-5
Record name Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
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Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate

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